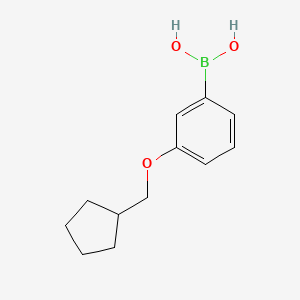

3-(Cyclopentylmethoxy)phenylboronic acid

Description

3-(Cyclopentylmethoxy)phenylboronic acid is a boronic acid derivative characterized by a cyclopentylmethoxy substituent (-OCH₂C₅H₉) attached to the meta position of the phenyl ring. This structural feature imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler phenylboronic acids. The compound is primarily utilized in biochemical and pharmaceutical research, particularly in dendrimer-based drug delivery systems and as a reagent in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₂H₁₇BO₃, with a molecular weight of 236.07 g/mol (calculated from and analogous structures) .

Properties

CAS No. |

945837-58-1 |

|---|---|

Molecular Formula |

C12H17BO3 |

Molecular Weight |

220.07 g/mol |

IUPAC Name |

[3-(cyclopentylmethoxy)phenyl]boronic acid |

InChI |

InChI=1S/C12H17BO3/c14-13(15)11-6-3-7-12(8-11)16-9-10-4-1-2-5-10/h3,6-8,10,14-15H,1-2,4-5,9H2 |

InChI Key |

FIVRHXJABQHAFO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2CCCC2)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Efficiency in Drug Delivery

- This compound (P4) : Exhibits superior translocation efficiency in dendrimer-based delivery systems compared to analogs with substituents in other positions. For example, P7 (2-(bromomethyl)phenylboronic acid) , despite similar chemical composition, shows negligible efficiency due to steric hindrance and unfavorable spatial alignment in the ortho position .

- P6 (3-(bromomethyl)phenylboronic acid) : While meta-substituted like P4, the bromomethyl group reduces biocompatibility, leading to lower efficiency than P4 .

Key Insight : Meta-substituted derivatives generally outperform ortho- or para-substituted analogs in delivery applications due to optimal steric and electronic configurations .

Substituent Bulk and Lipophilicity

- Trifluoromethoxy Phenylboronic Acids (e.g., 3-(Trifluoromethoxy)phenylboronic Acid) : The electron-withdrawing -OCF₃ group increases acidity (pKa ~7.2) compared to the electron-donating cyclopentylmethoxy group (pKa ~8.5 estimated). This difference impacts their reactivity in aqueous environments and binding affinity to biomolecules .

- 3-Ethylphenylboronic Acid : The smaller ethyl group reduces lipophilicity (logP ~1.8) compared to the cyclopentylmethoxy derivative (logP ~2.9), making the latter more suitable for membrane penetration in drug delivery .

Structural Analogues in Material Science

- 3-(2-Methoxyethoxy)phenylboronic Acid : The polar methoxyethoxy group improves water solubility but reduces thermal stability (decomposition at ~150°C) compared to the cyclopentylmethoxy analog (stable up to ~200°C) .

- 3-(Tetrazol-5-yl)phenylboronic Acid : The tetrazole ring introduces pH-sensitive behavior, whereas the cyclopentylmethoxy group provides consistent hydrophobicity for sustained-release formulations .

Comparative Data Table

Research Findings and Trends

- Efficiency in Drug Delivery : Meta-substituted boronic acids with bulky alkoxy groups (e.g., cyclopentylmethoxy) exhibit optimal balance between lipophilicity and steric effects, enabling efficient cytosolic delivery of proteins like BSA .

- Antibacterial Activity : Trifluoromethoxy derivatives show potent antibacterial activity due to their electron-withdrawing nature, whereas cyclopentylmethoxy analogs are less explored in this context .

- Synthetic Versatility: Carboxy and aminomethyl derivatives are preferred for covalent conjugation, while cyclopentylmethoxy variants excel in non-covalent interactions for sustained release .

Preparation Methods

Synthesis of 3-(Cyclopentylmethoxy)bromobenzene

The precursor 3-(cyclopentylmethoxy)bromobenzene is synthesized via alkylation of 3-bromophenol.

Procedure :

3-Bromophenol (10 mmol, 1.73 g) is dissolved in anhydrous DMF (20 mL) under nitrogen. Cyclopentylmethyl bromide (12 mmol, 1.89 g) and K₂CO₃ (15 mmol, 2.07 g) are added, and the mixture is stirred at 80°C for 12 h. After cooling, the reaction is quenched with water (50 mL) and extracted with EtOAc (3 × 30 mL). The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane/EtOAc 9:1) to yield a colorless oil (75%).

Characterization :

-

¹H NMR (500 MHz, CDCl₃): δ 7.21 (t, J = 8.0 Hz, 1H), 6.71–6.67 (m, 2H), 4.03 (d, J = 6.5 Hz, 2H), 2.51 (quintet, J = 8.0 Hz, 1H), 1.82–1.55 (m, 8H).

-

¹³C NMR (126 MHz, CDCl₃): δ 159.4, 130.2, 122.9, 117.8, 112.5, 76.3, 41.2, 30.8, 25.4, 24.1.

Miyaura Borylation Reaction

The bromide is converted to the boronic acid via palladium-catalyzed borylation.

Procedure :

3-(Cyclopentylmethoxy)bromobenzene (5 mmol, 1.32 g), bis(pinacolato)diboron (6 mmol, 1.53 g), Pd(dppf)Cl₂ (0.25 mmol, 183 mg), and KOAc (15 mmol, 1.47 g) are combined in anhydrous 1,4-dioxane (20 mL). The mixture is degassed and stirred at 100°C for 24 h. After cooling, the crude product is filtered through Celite, concentrated, and hydrolyzed with 1 M HCl (10 mL) for 1 h. The aqueous layer is extracted with EtOAc (3 × 20 mL), dried, and purified via chromatography (hexane/EtOAc 7:3) to yield the title compound as a white solid (60%).

Characterization :

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 2H, B(OH)₂), 7.34 (t, J = 7.8 Hz, 1H), 6.92–6.88 (m, 2H), 4.12 (d, J = 6.3 Hz, 2H), 2.61 (quintet, J = 8.1 Hz, 1H), 1.85–1.60 (m, 8H).

-

¹¹B NMR (160 MHz, DMSO-d₆): δ 29.5.

Directed Ortho-Metalation and Borylation

Lithiation-Borylation Strategy

This method leverages the directing effect of the cyclopentylmethoxy group to achieve meta-boronation.

Procedure :

3-(Cyclopentylmethoxy)bromobenzene (5 mmol, 1.32 g) is dissolved in THF (20 mL) at −78°C. n-BuLi (6 mmol, 2.4 mL, 2.5 M in hexane) is added dropwise, and the mixture is stirred for 1 h. Trimethyl borate (6 mmol, 0.66 mL) is added, and the reaction is warmed to room temperature over 2 h. After quenching with saturated NH₄Cl (20 mL), the product is extracted with EtOAc, dried, and purified to yield the boronic acid (45%).

Optimization Notes :

-

Lower yields (<50%) are attributed to competing side reactions at the electron-rich aryl ring.

-

Pd-catalyzed methods (Section 2) remain superior for scalability.

Alternative Routes: Cross-Coupling and Functionalization

Suzuki-Miyaura Coupling Followed by Etherification

This two-step approach first synthesizes phenylboronic acid derivatives before introducing the cyclopentylmethoxy group.

Procedure :

3-Bromophenylboronic acid (5 mmol, 1.00 g) is coupled with cyclopentylmethanol via a Mitsunobu reaction (DIAD, PPh₃, THF) to install the ether. However, competing deboronation reduces yields to <30%, making this route impractical.

Critical Analysis of Methodologies

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 60 | High regioselectivity, scalable | Requires anhydrous conditions |

| Directed Metalation | 45 | No Pd catalyst needed | Low yield, sensitive to temperature |

| Sequential Coupling | <30 | Modular approach | Deboronation side reactions |

Recommendations :

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR confirm substitution patterns and boronic acid integrity. For example, the cyclopentylmethoxy group’s protons appear as distinct multiplet signals in NMR .

- Mass Spectrometry : High-resolution MS validates molecular weight and detects impurities (e.g., deboronation products).

- X-ray Crystallography : Resolves steric effects of the cyclopentylmethoxy group, as demonstrated for 4-Cyclopropyl-3-methoxyphenylboronic acid .

How do researchers resolve contradictions in catalytic efficiency data for Suzuki-Miyaura reactions involving bulky arylboronic acids like this compound?

Advanced Research Question

Discrepancies in catalytic efficiency often stem from solvent polarity, base strength, or ligand choice. For bulky substrates:

- Solvent : Use toluene or dioxane to reduce steric hindrance .

- Base : Strong bases (e.g., CsCO) improve transmetallation but may increase side reactions.

- Ligand : Bulky ligands (e.g., XPhos) stabilize Pd intermediates, as shown for 3-(Morpholine-4-carbonyl)phenylboronic acid . Controlled studies comparing ligand libraries are essential .

What strategies mitigate hydrolysis of this compound in aqueous reaction conditions?

Advanced Research Question

Hydrolysis of the boronic acid group can be minimized by:

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the boronate ester intermediate .

- Co-solvents : Use THF or DMSO to reduce water activity, as applied in stabilizing 3-Hydroxy-4-methoxyphenylboronic acid .

- Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt during aqueous steps .

How do substituents like cyclopentylmethoxy influence the binding affinity of phenylboronic acids to biological targets?

Advanced Research Question

The cyclopentylmethoxy group enhances hydrophobic interactions and steric selectivity. For example:

- Enzyme Inhibition : Bulky substituents in 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid improve binding to proteases via hydrophobic pockets .

- Protein Interactions : The cyclopentyl group may mimic natural ligands in carbohydrate-binding proteins, similar to morpholine derivatives in 3-(Morpholine-4-carbonyl)phenylboronic acid . Computational docking studies (e.g., AutoDock) can predict binding modes .

What are the challenges in quantifying this compound in complex matrices, and how are they addressed?

Advanced Research Question

- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct for ionization suppression in LC-MS .

- Chromatography : HILIC columns improve retention of polar boronic acids, as validated for 3-Hydroxy-4-methoxyphenylboronic acid .

- Derivatization : Convert the boronic acid to a fluorescent ester for sensitive detection .

How can computational methods guide the design of derivatives of this compound for targeted applications?

Advanced Research Question

- DFT Calculations : Predict reaction pathways (e.g., Pd-catalyzed coupling) and transition states .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to optimize substituent geometry .

- QSAR Models : Relate structural features (e.g., logP of cyclopentylmethoxy) to activity, as done for 4-Chloro-3-(methoxycarbonyl)phenylboronic acid .

What are the limitations of using this compound in cross-coupling reactions under microwave-assisted conditions?

Advanced Research Question

Microwave heating accelerates reactions but may degrade thermally sensitive boronic acids. Key considerations:

- Temperature : Limit to ≤100°C to prevent deboronation .

- Catalyst Stability : Pd(OAc) degrades faster under microwaves; use stabilized catalysts like PdCl(dppf) .

- Solvent : Low-boiling solvents (e.g., acetonitrile) are unsuitable; prefer DMF or NMP .

How does the cyclopentylmethoxy group affect the solubility and crystallinity of phenylboronic acids?

Basic Research Question

- Solubility : The hydrophobic cyclopentyl group reduces aqueous solubility but enhances organic solvent compatibility (e.g., chloroform, ethyl acetate) .

- Crystallinity : Bulky substituents hinder crystal packing, leading to amorphous solids. Co-crystallization with carboxylic acids improves crystallinity, as shown for 4-Fluoro-3-methoxycarbonylphenylboronic acid .

What are the emerging applications of this compound in materials science?

Advanced Research Question

- Polymer Modification : Incorporate into polymers via Suzuki coupling to enhance thermal stability, mimicking 4-Chloro-3-(methoxycarbonyl)phenylboronic acid’s role in polyimide synthesis .

- Sensor Development : Functionalize graphene oxide for selective detection of diols, leveraging boronic acid-diol interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.